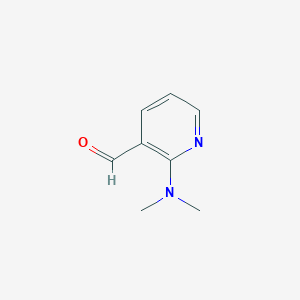

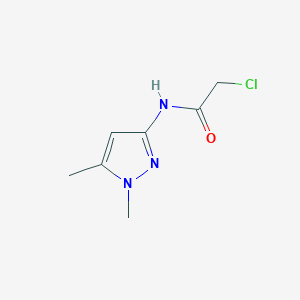

![molecular formula C12H12N2 B1336406 4,5'-二甲基-[2,2']联吡啶 CAS No. 282541-27-9](/img/structure/B1336406.png)

4,5'-二甲基-[2,2']联吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

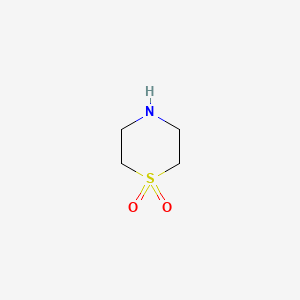

The synthesis of 2,2’-bipyridine derivatives, such as “4,5’-Dimethyl-[2,2’]bipyridinyl”, has been studied extensively. For instance, Heuser and Stoehr extended the studies of the reaction with sodium to 2-methylpyridine and reported the isolation of a compound which they described as αα-Dimethyldipyridyl and which can be confidently identified as 2,2′-dimethyl-4,4′-bipyridine .Molecular Structure Analysis

The molecular structure of “4,5’-Dimethyl-[2,2’]bipyridinyl” is quite complex. Although bipyridine is often drawn with its nitrogen atoms in cis conformation, the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position .科学研究应用

Synthesis of Ruthenium (II) Complexes

This compound is used in the synthesis of a series of o-phenanthroline-substituted ruthenium (II) complexes . These complexes have various applications, including as catalysts in chemical reactions and in solar energy conversion .

Luminescent Material Synthesis

It serves as a starting material for the synthesis of blue luminescent molecules. These molecules exhibit emission at 450nm with a quantum yield of 43%, which can be useful in creating organic light-emitting diodes (OLEDs) and other light-emitting materials .

Organic Synthesis and Pharmaceuticals

As an intermediate in organic synthesis, 4,5’-Dimethyl-2,2’-bipyridine is involved in the production of various pharmaceuticals, contributing to the development of new drugs and therapies .

Dyestuffs and Agrochemicals Production

This compound is also utilized as a raw material in the synthesis of dyestuffs and agrochemicals, playing a role in the manufacturing of products ranging from textile dyes to pesticides .

Precursor for Bipyridine Derivatives

It acts as a precursor for the preparation of 5-methyl-5’vinyl-2,2’-bipyridine , which can have further applications in chemical synthesis and material science .

Chemical Analysis

4,5’-Dimethyl-2,2’-bipyridine: can be used for the determination of ferrous and cyanide compounds, indicating its role in analytical chemistry for detecting and quantifying these substances .

Solvatochromic and Environment-responsive Derivatives

The compound is important for creating solvatochromic and environment-responsive derivatives , such as viologens and monoquats, which respond to changes in their environment making them useful in sensors and smart materials .

Chemical Intermediate

Lastly, it is used broadly as a chemical intermediate, indicating its versatility in various chemical reactions and processes .

属性

IUPAC Name |

4-methyl-2-(5-methylpyridin-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-5-6-13-12(7-9)11-4-3-10(2)8-14-11/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEVBJQKGSHJHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5'-Dimethyl-[2,2']bipyridinyl | |

Q & A

Q1: What makes 4,5'-Dimethyl-2,2'-bipyridine significant in the field of chemistry?

A1: 4,5'-Dimethyl-2,2'-bipyridine is a versatile ligand in coordination chemistry. It readily forms complexes with transition metals like copper and iron. This property makes it particularly useful in developing catalysts for reactions like Atom Transfer Radical Polymerization (ATRP) [, ].

Q2: How does 4,5'-Dimethyl-2,2'-bipyridine contribute to the effectiveness of ATRP catalysts?

A2: In ATRP, the choice of ligand significantly influences the catalyst's activity and control over polymerization. Studies have shown that copper-based ATRP catalysts utilizing 4,5'-Dimethyl-2,2'-bipyridine exhibit good control over the polymerization of methyl methacrylate, resulting in polymers with well-defined molecular weights and narrow polydispersity []. This control stems from the ligand's ability to modulate the electronic and steric environment around the copper center, thereby influencing the key steps of the ATRP mechanism.

Q3: Are there specific structural features of 4,5'-Dimethyl-2,2'-bipyridine that impact its effectiveness in ATRP?

A3: Yes, the position of the methyl substituents on the bipyridine ring plays a crucial role. Research suggests that 4,5'-Dimethyl-2,2'-bipyridine outperforms its 4,4'-dimethyl counterpart as a ligand in copper-mediated ATRP, yielding polymers with even lower polydispersity []. This difference highlights the importance of ligand structure optimization for achieving optimal catalytic performance in ATRP.

Q4: Beyond ATRP, are there other areas where 4,5'-Dimethyl-2,2'-bipyridine shows promise?

A4: Absolutely. The ability of 4,5'-Dimethyl-2,2'-bipyridine to form stable complexes extends to other metals like Palladium(II) []. This opens possibilities for its application in various palladium-catalyzed reactions, known for their importance in organic synthesis. While the provided research focuses on its use in ATRP and as a ligand in metal complexes, its potential applications likely extend to other areas of chemistry that utilize transition metal catalysts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

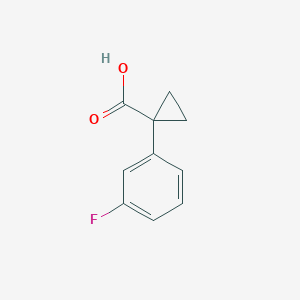

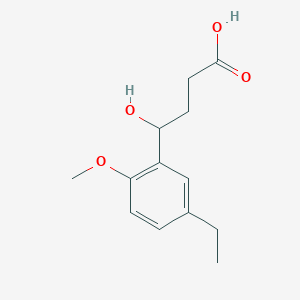

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1336359.png)